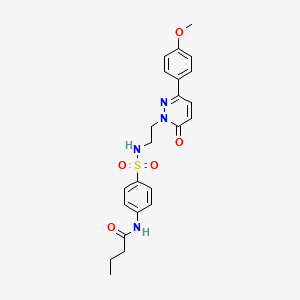
N-(4-(N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide is a useful research compound. Its molecular formula is C23H26N4O5S and its molecular weight is 470.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-(N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a pyridazine core, which is often associated with various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes:
- A pyridazine ring that contributes to its biological activity.
- A methoxyphenyl group that enhances its pharmacological properties.
- A sulfamoyl group which is known for its interactions with various biological targets.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes, similar to other sulfamoyl derivatives.
- Receptor Modulation : It could interact with various receptors, potentially leading to altered signaling pathways.
- Antimicrobial Activity : The presence of the methoxyphenyl and pyridazine moieties suggests potential antimicrobial effects.
Anticancer Activity
Studies have indicated that compounds with a pyridazine core often exhibit anticancer properties. For instance, derivatives similar to this compound have shown effectiveness against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves inducing apoptosis or inhibiting cell proliferation.
| Compound | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| N-(4-methoxyphenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide | MCF-7 (breast cancer) | 27.3 |
| N-{[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine | HCT-116 (colon cancer) | 6.2 |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar compounds have been shown to exhibit activity against a range of pathogens, including bacteria and fungi.
Anti-inflammatory Effects
Compounds with similar structures have demonstrated anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX.
Case Studies
- Case Study on Anticancer Efficacy : A study evaluated the efficacy of N-(4-methoxyphenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide against MCF-7 cells, reporting an IC50 value of 27.3 µM, indicating significant cytotoxicity.
- Antimicrobial Screening : Another study assessed the antimicrobial properties of related pyridazine derivatives against Gram-positive and Gram-negative bacteria, revealing promising results that warrant further investigation into the specific mechanisms involved.
Properties
IUPAC Name |
N-[4-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethylsulfamoyl]phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O5S/c1-3-4-22(28)25-18-7-11-20(12-8-18)33(30,31)24-15-16-27-23(29)14-13-21(26-27)17-5-9-19(32-2)10-6-17/h5-14,24H,3-4,15-16H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWAVVGQVVVNKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














